Cas no 1421462-40-9 ((4-benzoylmorpholin-3-yl)methanol)

(4-benzoylmorpholin-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (4-benzoylmorpholin-3-yl)methanol
- (3-(hydroxymethyl)morpholino)(phenyl)methanone
- SCHEMBL17600728
- F6132-0071
- 1421462-40-9
- AKOS016724643
- [3-(hydroxymethyl)morpholin-4-yl]-phenylmethanone
-
- インチ: 1S/C12H15NO3/c14-8-11-9-16-7-6-13(11)12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
- InChIKey: PXKSXINFHADHPS-UHFFFAOYSA-N
- SMILES: O1CCN(C(C2C=CC=CC=2)=O)C(CO)C1
計算された属性
- 精确分子量: 221.10519334g/mol
- 同位素质量: 221.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 238
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- XLogP3: 0.4
(4-benzoylmorpholin-3-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6132-0071-1mg |
(4-benzoylmorpholin-3-yl)methanol |
1421462-40-9 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6132-0071-2μmol |
(4-benzoylmorpholin-3-yl)methanol |
1421462-40-9 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6132-0071-5μmol |
(4-benzoylmorpholin-3-yl)methanol |
1421462-40-9 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6132-0071-2mg |
(4-benzoylmorpholin-3-yl)methanol |
1421462-40-9 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6132-0071-4mg |
(4-benzoylmorpholin-3-yl)methanol |
1421462-40-9 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6132-0071-10μmol |
(4-benzoylmorpholin-3-yl)methanol |
1421462-40-9 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6132-0071-10mg |
(4-benzoylmorpholin-3-yl)methanol |
1421462-40-9 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6132-0071-3mg |
(4-benzoylmorpholin-3-yl)methanol |
1421462-40-9 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6132-0071-5mg |
(4-benzoylmorpholin-3-yl)methanol |
1421462-40-9 | 5mg |
$103.5 | 2023-09-09 |
(4-benzoylmorpholin-3-yl)methanol 関連文献
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
(4-benzoylmorpholin-3-yl)methanolに関する追加情報
Introduction to (4-benzoylmorpholin-3-yl)methanol (CAS No: 1421462-40-9)
(4-benzoylmorpholin-3-yl)methanol, identified by its Chemical Abstracts Service Number (CAS No) 1421462-40-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest in the development of novel therapeutic agents. The structural framework of (4-benzoylmorpholin-3-yl)methanol incorporates both benzoyl and morpholine moieties, which are well-documented for their diverse pharmacological properties.
The benzoyl group, a common pharmacophore in medicinal chemistry, contributes to the lipophilicity and metabolic stability of the molecule. Its presence often enhances binding affinity to biological targets, a crucial factor in drug design. On the other hand, the morpholine ring introduces hydrogen bonding capabilities and flexibility to the molecular structure, which can be pivotal in optimizing drug-receptor interactions. Together, these structural features make (4-benzoylmorpholin-3-yl)methanol a versatile scaffold for further derivatization and exploration.
In recent years, there has been growing interest in exploring the potential of (4-benzoylmorpholin-3-yl)methanol and its derivatives in various therapeutic areas. One particularly notable application is in the field of oncology. Preclinical studies have indicated that compounds structurally related to (4-benzoylmorpholin-3-yl)methanol may exhibit inhibitory effects on certain kinases involved in cancer cell proliferation. These kinases are often overexpressed in tumors and are considered key targets for anti-cancer therapy.
Moreover, research has also highlighted the compound's potential in neurodegenerative diseases. The morpholine moiety is known to interact with specific neurotransmitter receptors, suggesting that (4-benzoylmorpholin-3-yl)methanol could be developed into a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease. The benzoyl group further enhances the compound's ability to cross the blood-brain barrier, a critical factor for effective central nervous system drug delivery.
Another area where (4-benzoylmorpholin-3-yl)methanol shows promise is in anti-inflammatory applications. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. Studies have demonstrated that derivatives of this compound can modulate inflammatory pathways by interacting with various cytokine receptors and enzymes. This makes it a potential candidate for developing novel anti-inflammatory drugs with improved efficacy and reduced side effects.
The synthesis of (4-benzoylmorpholin-3-yl)methanol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the formation of a morpholine intermediate, followed by its functionalization with a benzoyl group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These synthetic methodologies are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
In terms of pharmacokinetic properties, (4-benzoylmorpholin-3-yl) methanol exhibits favorable characteristics that make it an attractive candidate for drug development. Initial pharmacokinetic studies have shown that the compound has a reasonable bioavailability and moderate metabolic clearance rate. This suggests that it could be suitable for oral administration, which is often preferred due to patient compliance and convenience.
Additionally, toxicological assessments have been conducted to evaluate the safety profile of (4-benzoylmorpholin-3-y) methanol. Preliminary results indicate that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. However, further extensive studies are necessary to fully characterize its safety profile before human clinical trials can be initiated.
The future direction of research on (4-benzyloxy)morpholine methanol is promising and multifaceted. One key area of focus is structure-based drug design, where computational modeling techniques are used to optimize the molecular structure for better biological activity. By leveraging computational tools, researchers can predict how different structural modifications will affect the compound's interaction with biological targets, thereby accelerating the drug discovery process.
Another exciting avenue is the exploration of (4-benzyloxy)morpholine methanol as a lead compound for drug development pipelines. By systematically modifying its structure through combinatorial chemistry or high-throughput screening methods, researchers can generate libraries of derivatives with enhanced pharmacological properties. This approach has already led to the discovery of several promising candidates that are now being evaluated in preclinical studies.
In conclusion,(benzoylmorpholine)methanol represents an intriguing compound with significant potential in pharmaceutical research.(benzylmorpholine)methanol's unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting various diseases.(benzylmorpholine)methanol continues to attract attention from both academic researchers and pharmaceutical companies alike.(benzylmorpholine)methanol holds great promise as a future therapeutic agent.
1421462-40-9 ((4-benzoylmorpholin-3-yl)methanol) Related Products
- 1227954-90-6(5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid)
- 2028720-73-0(tert-butyl N-[2-methyl-1-oxo-1-(1,3-thiazol-4-yl)propan-2-yl]carbamate)
- 1705-16-4(1-3-(trifluoromethyl)phenylbutan-1-one)
- 888412-97-3(methyl 2-2-(2,4-dichlorophenoxy)acetamidothiophene-3-carboxylate)
- 2089255-07-0(sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate)
- 70932-39-7(1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose)
- 919660-24-5(4-chloro-N-2-(1H-indol-3-yl)ethyl-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide)
- 953228-69-8(2-5-(4-fluorophenyl)-1,2-oxazol-3-yl-N-2-(1H-indol-3-yl)ethylacetamide)
- 57750-81-9(4-Chloro-2-(chloromethyl)-1-nitrobenzene)
- 869658-84-4(1-tert-butyl 2-ethyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate)




